Tpc2-A1-P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

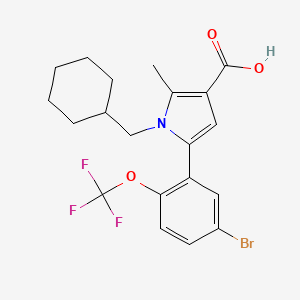

5-[5-bromo-2-(trifluoromethoxy)phenyl]-1-(cyclohexylmethyl)-2-methylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrF3NO3/c1-12-15(19(26)27)10-17(25(12)11-13-5-3-2-4-6-13)16-9-14(21)7-8-18(16)28-20(22,23)24/h7-10,13H,2-6,11H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFMVADKKBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CC2CCCCC2)C3=C(C=CC(=C3)Br)OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TPC2-A1-P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-pore channel 2 (TPC2) has emerged as a significant intracellular ion channel with considerable pathophysiological relevance, particularly in the context of cancer and various lysosomal storage diseases.[1] The development of specific molecular probes to modulate TPC2 activity is crucial for both fundamental research and therapeutic applications. TPC2-A1-P is a novel, synthetic, membrane-permeable small molecule agonist of TPC2. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its role as a functional mimetic of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). We will delve into its specific effects on TPC2 ion selectivity, downstream cellular signaling pathways, and key experimental protocols for its characterization.

Core Mechanism: Agonist-Dependent Ion Selectivity Switching of TPC2

TPC2 is a unique ion channel that exhibits agonist-dependent switching of its ion selectivity.[2][3] While the endogenous messenger nicotinic acid adenine dinucleotide phosphate (NAADP) and its synthetic mimetic TPC2-A1-N render the channel permeable to Ca²⁺, this compound, acting as a functional mimetic of PI(3,5)P₂, induces a predominantly Na⁺-selective current.[2][4] This differential ion permeation is a critical aspect of TPC2 function and underlies the distinct physiological outcomes of its activation by different stimuli.

This compound as a PI(3,5)P₂ Mimetic

This compound was identified through a high-throughput screen for small molecule activators of TPC2. It has been demonstrated to mimic the physiological actions of PI(3,5)P₂, a key signaling lipid in the endo-lysosomal system. The activation of TPC2 by this compound leads to an outward Na⁺ current from the lysosome into the cytosol. This is in stark contrast to the Ca²⁺ release from the lysosome triggered by NAADP or TPC2-A1-N.

Quantitative Parameters of this compound Activity

The potency and efficacy of this compound have been characterized in various cellular systems. The key quantitative data are summarized in the table below.

| Parameter | Value | Cell System | Experimental Condition | Reference |

| EC₅₀ | 10.5 µM | HEK293 cells stably expressing TPC2L11A/L12A | FLIPR-based Ca²⁺ assay (Fluo-4) | |

| PCa/PNa Ratio | 0.04 ± 0.01 | HEK293 cells stably expressing hTPC2 | Endo-lysosomal patch-clamp under bi-ionic conditions |

Cellular Signaling Pathways and Physiological Consequences

The this compound-mediated activation of Na⁺-selective currents through TPC2 initiates a cascade of downstream cellular events.

Lysosomal pH and Exocytosis

Activation of TPC2 by this compound has been shown to affect lysosomal pH. Furthermore, this compound robustly evokes lysosomal exocytosis in a time- and concentration-dependent manner. This process is thought to be a mechanism for clearing defective lysosomes and their contents and has potential therapeutic implications for lysosomal storage diseases.

Intracellular Calcium Signaling

While this compound primarily induces Na⁺ currents, it can also influence intracellular Ca²⁺ signaling. The responses are generally smaller and delayed compared to those evoked by the Ca²⁺-permeable agonist TPC2-A1-N. However, co-stimulation of TPC2 with both TPC2-A1-N and this compound can lead to a synergistic increase in Ca²⁺ response, suggesting complex regulatory mechanisms.

Autophagy

The TPC2 channel and its activating ligands are implicated in the regulation of autophagy. This compound has been shown to promote autophagy, which may contribute to its therapeutic effects in lysosomal storage disorders by enhancing the degradation of accumulated material.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Caption: this compound signaling pathway.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Endo-lysosomal Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity on isolated endo-lysosomes.

Experimental Workflow:

Caption: Endo-lysosomal patch-clamp workflow.

Detailed Protocol:

-

Cell Culture and Lysosome Enlargement:

-

Culture HEK293 cells stably or transiently expressing human TPC2.

-

To enlarge endo-lysosomes for easier patching, incubate cells with 1 µM vacuolin-1 overnight.

-

-

Isolation of Enlarged Lysosomes:

-

A small diameter glass pipette is used to rupture the cell membrane and mechanically extrude the enlarged endo-lysosomes into the bath solution.

-

-

Electrophysiological Recording:

-

Use polished glass pipettes with a resistance of 4–8 MΩ.

-

For measuring Na⁺ currents, the cytoplasmic (bath) solution may contain: 160 mM NaCl and 5 mM HEPES (pH adjusted to 7.2 with NaOH). The luminal (pipette) solution may contain: 105 mM CaCl₂, 5 mM HEPES, and 5 mM MES (pH adjusted to 4.6 with methanesulfonic acid).

-

Form a GΩ seal between the patch pipette and the isolated lysosomal membrane.

-

Record whole-lysosome currents using an EPC-10 amplifier. Apply voltage ramps (e.g., -100 mV to +100 mV over 500 ms) to determine the current-voltage relationship.

-

-

Agonist Application and Data Analysis:

-

Apply this compound to the bath solution at the desired concentration.

-

Determine the reversal potential (Erev) before and after agonist application.

-

Calculate the relative permeability ratio of Ca²⁺ to Na⁺ (PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation or a simplified form for bi-ionic conditions.

-

Intracellular Calcium Imaging with Fura-2 AM

This ratiometric fluorescence microscopy technique is used to measure changes in intracellular Ca²⁺ concentration.

Experimental Workflow:

Caption: Calcium imaging workflow.

Detailed Protocol:

-

Cell Preparation and Dye Loading:

-

Seed cells (e.g., HeLa or HEK293) on glass coverslips 24 hours before the experiment.

-

Prepare a 1 mg/ml Fura-2 AM stock solution in high-quality, anhydrous DMSO.

-

Load cells by incubating them in a recording buffer containing 1 µg/ml Fura-2 AM for 30 minutes at room temperature in the dark.

-

Wash the cells with the recording buffer for 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip in an imaging chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

-

Acquire baseline fluorescence images before adding the agonist.

-

Add this compound to the imaging chamber and record the subsequent changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each ROI in each time frame.

-

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

-

Measurement of Lysosomal pH

This method utilizes pH-sensitive fluorescent probes to monitor changes in the luminal pH of lysosomes.

Experimental Workflow:

Caption: Lysosomal pH measurement workflow.

Detailed Protocol:

-

Probe Loading:

-

Incubate cells with a lysosome-tropic, pH-sensitive fluorescent dye such as LysoSensor™ Green DND-189 or a ratiometric probe like fluorescein-dextran. For LysoSensor, follow the manufacturer's instructions for loading concentration and time. For fluorescein-dextran, cells are typically incubated overnight to allow for endocytic uptake and delivery to lysosomes.

-

-

Calibration:

-

To obtain quantitative pH measurements, a calibration curve must be generated.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 6.0).

-

Treat probe-loaded cells with these buffers in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal pH with the extracellular pH.

-

Measure the fluorescence intensity (or ratio for ratiometric dyes) at each pH value to construct the calibration curve.

-

-

Measurement and Analysis:

-

In a separate set of probe-loaded cells, acquire baseline fluorescence readings.

-

Add this compound and record the change in fluorescence over time.

-

Convert the measured fluorescence intensities to pH values using the previously generated calibration curve.

-

Conclusion

This compound is an invaluable pharmacological tool for the study of TPC2 function. Its ability to selectively activate a Na⁺-permeable state of the channel, mimicking the action of the endogenous ligand PI(3,5)P₂, provides a unique opportunity to dissect the distinct roles of Na⁺ and Ca²⁺ signaling from the endo-lysosomal system. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted mechanism of action of this compound and its physiological and pathological implications. Further research into the downstream effectors of this compound-mediated Na⁺ release will undoubtedly provide deeper insights into the complex regulatory functions of lysosomal ion channels in cellular health and disease.

References

- 1. Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]

- 2. Video: Patch-Clamp Techniques for Single Endolysosomal Vesicle Analysis [jove.com]

- 3. Small molecule agonist TPC2-A1-N increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ionbiosciences.com [ionbiosciences.com]

TPC2-A1-P: A Modulator of Lysosomal Function - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-pore channels (TPCs) are critical regulators of endo-lysosomal function, and their modulation presents a promising therapeutic avenue for a variety of diseases, including lysosomal storage disorders (LSDs). TPC2, a key member of this family, is a cation channel whose ion selectivity is dynamically regulated by different endogenous ligands. This technical guide provides an in-depth overview of TPC2-A1-P, a synthetic small molecule agonist of TPC2. We will explore its mechanism of action, its distinct effects on lysosomal cation conductance, pH, and exocytosis, and its potential as a therapeutic agent. This document consolidates quantitative data, details key experimental protocols, and provides visual representations of the associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to TPC2 and Lysosomal Function

Lysosomes are dynamic organelles essential for cellular homeostasis, playing central roles in degradation, nutrient sensing, and signaling. The ionic composition of the lysosomal lumen, particularly its calcium (Ca²⁺) and sodium (Na⁺) concentrations and its acidic pH, is tightly regulated and crucial for its function. Two-pore channel 2 (TPC2) is a lysosomal ion channel that is a key player in this regulation.[1]

TPC2 is activated by distinct endogenous agonists, primarily nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3] Intriguingly, the activating ligand appears to dictate the ion selectivity of the channel. NAADP activation leads to a Ca²⁺-permeable state, while PI(3,5)P₂ activation results in a primarily Na⁺-selective channel.[2][4] This dual functionality positions TPC2 as a sophisticated regulator of lysosomal signaling and function.

This compound: A PI(3,5)P₂-Mimetic Agonist

This compound is a potent, membrane-permeable small molecule agonist of TPC2. It has been identified as a functional mimetic of PI(3,5)P₂, inducing a conformational state in TPC2 that favors Na⁺ conductance. This is in contrast to another synthetic agonist, TPC2-A1-N, which mimics the action of NAADP and promotes Ca²⁺ permeability. The differential activation of TPC2 by these agonists provides powerful tools to dissect the specific roles of Na⁺ and Ca²⁺ signaling in lysosomal function.

Mechanism of Action

This compound directly binds to and activates TPC2, leading to an increase in the channel's open probability. This activation results in a selective increase in Na⁺ permeability across the lysosomal membrane, with minimal impact on Ca²⁺ flux. This Na⁺ influx is thought to alter the membrane potential of the lysosome and influence downstream cellular processes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity from published studies.

Table 1: Potency of this compound

| Parameter | Value | Cell System/Method | Reference |

| EC₅₀ | 10.5 µM | FLIPR-based Ca²⁺ assay in a cell line stably expressing TPC2L11A/L12A | |

| EC₅₀ | 0.6 µM | Endo-lysosomal patch-clamp experiments |

Table 2: Ion Selectivity Induced by this compound

| Parameter | Value | Experimental Conditions | Reference |

| PCa/PNa Permeability Ratio | 0.04 ± 0.01 | Bi-ionic conditions (luminal: 105 mM Ca²⁺, pH 4.6; cytosolic: 160 mM Na⁺, pH 7.2) |

Effects of this compound on Lysosomal Function

Lysosomal Ion Conductance

As established, this compound induces a predominantly Na⁺-selective current through TPC2. This contrasts with the Ca²⁺-permeable state induced by the NAADP mimetic, TPC2-A1-N. This selective modulation of ion flow allows for the targeted investigation of the downstream effects of lysosomal Na⁺ signaling.

Lysosomal pH

Studies have shown that this compound has no significant effect on lysosomal pH. This is a critical finding, as it distinguishes its mechanism from that of TPC2-A1-N, which has been shown to cause lysosomal alkalinization. The stability of lysosomal pH upon this compound treatment suggests that its effects are mediated primarily through changes in cation concentration and membrane potential, rather than alterations in the proton gradient.

Lysosomal Exocytosis and Autophagy

This compound has been demonstrated to be a potent promoter of lysosomal exocytosis. This process, by which lysosomes fuse with the plasma membrane to release their contents, is a crucial mechanism for cellular clearance and repair. Furthermore, this compound has been shown to enhance autophagy, the cellular process for degrading and recycling damaged organelles and proteins. These functions are particularly relevant in the context of lysosomal storage diseases, where the clearance of accumulated substrates is impaired.

Therapeutic Potential in Lysosomal Storage Diseases

The ability of this compound to promote lysosomal exocytosis and autophagy without disrupting the critical acidic pH of the lysosome makes it a promising therapeutic candidate for several lysosomal storage diseases (LSDs). Research has shown that this compound can rescue cellular phenotypes in models of Mucolipidosis Type IV (MLIV), Niemann-Pick type C1 (NPC1), and Batten disease. By enhancing the clearance of accumulated substrates, this compound may offer a novel strategy to alleviate the cellular pathology underlying these devastating disorders.

Signaling Pathways and Experimental Workflows

Caption: Differential activation of TPC2 by this compound and TPC2-A1-N.

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Experimental Protocols

Intracellular Calcium Imaging with Fura-2 AM

This protocol is adapted from standard procedures for measuring intracellular calcium concentrations.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

DMSO

-

Recording buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS)

-

This compound

-

Fluorescence microscope equipped for ratiometric imaging (340nm and 380nm excitation, ~510nm emission)

Procedure:

-

Cell Preparation: Seed cells on glass coverslips and grow to 70-80% confluency.

-

Fura-2 AM Loading:

-

Prepare a 1 mg/ml Fura-2 AM stock solution in DMSO.

-

Dilute the Fura-2 AM stock in recording buffer to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with recording buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at room temperature in the dark.

-

-

Washing and De-esterification:

-

Wash the cells three times with recording buffer to remove extracellular Fura-2 AM.

-

Incubate the cells in recording buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip in an imaging chamber on the microscope stage.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

-

Add this compound to the imaging chamber at the desired concentration.

-

Continuously record fluorescence images at both excitation wavelengths for the desired duration.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.

-

Endo-lysosomal Patch Clamp

This advanced technique allows for the direct measurement of ion channel activity in isolated lysosomes.

Materials:

-

HEK293 cells (or other suitable cell line) overexpressing TPC2

-

Vacuolin-1

-

Patch clamp rig with amplifier and micromanipulators

-

Glass pipettes

-

Pipette and bath solutions (specific compositions will vary depending on the ions being studied)

-

This compound

Procedure:

-

Lysosome Enlargement: Treat cells with Vacuolin-1 (e.g., 1 µM) for at least 2 hours to enlarge the endo-lysosomes, making them amenable to patching.

-

Cell Preparation: Plate cells on a coverslip in the recording chamber.

-

Lysosome Isolation:

-

Using a micromanipulator and a sharp glass pipette, carefully rupture the plasma membrane of a target cell.

-

Gently press on the cell to extrude the enlarged lysosomes into the bath solution.

-

-

Patching:

-

Using a fresh, fire-polished patch pipette filled with the appropriate pipette solution, approach an isolated lysosome.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the lysosomal membrane.

-

-

Recording:

-

Apply a brief voltage pulse to rupture the patch of membrane under the pipette, achieving the "whole-lysosome" configuration.

-

Apply voltage ramps or steps and record the resulting currents in the absence and presence of this compound in the bath solution.

-

-

Data Analysis: Analyze the recorded currents to determine the effects of this compound on channel activity, ion selectivity, and other electrophysiological properties.

Lysosomal pH Measurement using pH-Lemon-GPI

This method utilizes a genetically encoded, ratiometric pH sensor targeted to the lumen of lysosomes.

Materials:

-

Cells expressing the pH-Lemon-GPI sensor

-

Fluorescence microscope capable of ratiometric imaging (e.g., excitation for cyan and yellow fluorescent proteins)

-

This compound

Procedure:

-

Cell Culture: Culture cells expressing pH-Lemon-GPI on imaging dishes.

-

Imaging:

-

Acquire baseline ratiometric fluorescence images of the cells.

-

Add this compound to the cells.

-

Record time-lapse images to monitor any changes in the fluorescence ratio.

-

-

Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated by treating the cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.

-

Data Analysis: Compare the fluorescence ratio before and after the addition of this compound and use the calibration curve to determine if there is a change in lysosomal pH.

Lysosomal Exocytosis Assay (LAMP1 Translocation)

This assay measures the translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface as an indicator of lysosomal exocytosis.

Materials:

-

Primary alveolar macrophages or other suitable cell type

-

Antibody against the luminal domain of LAMP1

-

Fluorescently labeled secondary antibody

-

This compound

-

Ionomycin (positive control)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound, a vehicle control (DMSO), or ionomycin for the desired time.

-

Antibody Staining (for microscopy):

-

Fix the cells.

-

Incubate the non-permeabilized cells with the primary anti-LAMP1 antibody to label surface-exposed LAMP1.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Image the cells using fluorescence microscopy.

-

-

Flow Cytometry:

-

After treatment, incubate live cells with the fluorescently labeled anti-LAMP1 antibody on ice to prevent endocytosis.

-

Wash the cells and analyze by flow cytometry to quantify the amount of surface LAMP1.

-

-

Data Analysis: Quantify the fluorescence intensity to determine the extent of LAMP1 translocation to the plasma membrane, which is proportional to the level of lysosomal exocytosis.

Conclusion

This compound is a valuable pharmacological tool for studying the role of TPC2-mediated Na⁺ signaling in lysosomal function. Its ability to selectively activate a Na⁺-permeable state in TPC2, without altering lysosomal pH, provides a unique opportunity to dissect the downstream consequences of lysosomal Na⁺ efflux. The pro-exocytotic and pro-autophagic effects of this compound highlight its therapeutic potential for lysosomal storage diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the multifaceted roles of TPC2 in cellular health and disease.

References

- 1. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

- 3. rupress.org [rupress.org]

- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

TPC2: A Pivotal Player in Lysosomal Calcium Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Two-pore channel 2 (TPC2) has emerged as a critical regulator of intracellular calcium (Ca²⁺) signaling, primarily through its role as a cation channel on acidic organelles such as lysosomes and endosomes.[1][2] Its activation by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP) triggers the release of Ca²⁺ from these stores, initiating a cascade of cellular events.[3][4] This technical guide provides a comprehensive overview of the core functions of TPC2 in calcium signaling, detailing its molecular characteristics, activation mechanisms, and physiological relevance. We present a compilation of quantitative data, detailed experimental protocols for studying TPC2 function, and visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of this important ion channel and its potential as a therapeutic target.

Introduction to TPC2 and its Role in Calcium Homeostasis

TPC2 is a member of the two-pore channel family, characterized by a dimeric structure where each subunit contains two homologous six-transmembrane domains.[1] Predominantly localized to the membranes of late endosomes and lysosomes, TPC2 plays a crucial role in maintaining intracellular Ca²⁺ homeostasis. Unlike the well-characterized Ca²⁺ release channels of the endoplasmic reticulum (the IP₃ and ryanodine receptors), TPC2 mobilizes Ca²⁺ from acidic stores, adding a layer of spatial and temporal complexity to cellular Ca²⁺ signals. This localized Ca²⁺ release can then be amplified into global Ca²⁺ waves through a process of calcium-induced calcium release (CICR) from the endoplasmic reticulum. The functional significance of TPC2-mediated Ca²⁺ signaling is vast, implicated in processes ranging from autophagy and cellular differentiation to viral entry and cancer progression.

Molecular Mechanisms of TPC2 Activation and Regulation

The activation of TPC2 is a multi-modal process, with several key players influencing its gating and ion selectivity.

NAADP-Mediated Activation

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent endogenous agonist for TPC2. The interaction is complex and thought to be indirect, involving accessory NAADP-binding proteins such as Jupiter microtubule associated homolog 2 (JPT2) and 'like-Sm' protein 12 (LSM12). Upon binding of NAADP to this complex, TPC2 undergoes a conformational change that opens the channel pore, allowing for the efflux of cations.

Regulation by Phosphoinositides

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is another critical regulator of TPC2. Interestingly, the activation of TPC2 by NAADP and PI(3,5)P₂ appears to confer different ion selectivities to the channel. While NAADP activation favors Ca²⁺ permeation, PI(3,5)P₂ activation leads to a more Na⁺-selective state. This dual regulation allows TPC2 to mediate distinct downstream signaling events depending on the upstream stimulus.

Modulation by Luminal Factors

The activity of TPC2 is also sensitive to the luminal environment of the acidic stores. Both luminal pH and Ca²⁺ concentration have been shown to modulate the channel's sensitivity to NAADP. An acidic luminal pH and elevated luminal Ca²⁺ can enhance the potency of NAADP, highlighting a sophisticated feedback mechanism.

Quantitative Analysis of TPC2 Function

The biophysical and pharmacological properties of TPC2 have been characterized through various experimental approaches. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Agonist/Condition | Experimental System | Reference |

| EC₅₀ | 0.6 µM | TPC2-A1-N | Endo-lysosomal patch-clamp (HEK293 cells) | |

| EC₅₀ | 7.8 µM | TPC2-A1-P | Intact cells | |

| K_d | ~5 nM (high affinity) | [³²P]NAADP | TPC2-overexpressing membranes (HEK293 cells) | |

| K_d | ~7 µM (low affinity) | [³²P]NAADP | TPC2-overexpressing membranes (HEK293 cells) |

Table 1: Pharmacological Properties of TPC2 Activators. This table summarizes the half-maximal effective concentration (EC₅₀) and dissociation constant (K_d) for key TPC2 agonists.

| Permeability Ratio | Value | Activating Ligand | Experimental Conditions | Reference |

| P_Ca / P_Na | 0.65 ± 0.13 | TPC2-A1-N | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |

| P_Ca / P_Na | 0.04 ± 0.01 | This compound | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |

| P_Ca / P_Na | 0.57 ± 0.19 | NAADP | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | |

| P_Ca / P_K | 2.6 ± 0.17 | Not specified | Bi-ionic conditions (luminal Ca²⁺, cytosolic K⁺) | |

| P_Ca / P_K | 268 ± 47 | NAADP | Bi-ionic conditions (luminal Ca²⁺, cytosolic K⁺) |

Table 2: Ion Permeability Ratios of TPC2. This table presents the relative permeability of TPC2 to different cations under various activation conditions, highlighting the ligand-dependent ion selectivity.

Experimental Protocols for Studying TPC2 Function

Detailed methodologies are essential for the accurate investigation of TPC2's role in calcium signaling. Below are protocols for key experiments.

Measurement of Cytosolic Ca²⁺ using Fura-2 AM

This protocol describes the measurement of global cytosolic Ca²⁺ changes in response to TPC2 activation.

Materials:

-

Cells expressing TPC2 plated on glass-bottom dishes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes to allow for imaging.

-

Dye Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Imaging:

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Apply the desired stimulus (e.g., a cell-permeant TPC2 agonist like NAADP-AM or TPC2-A1-N).

-

Continue to acquire ratiometric images to monitor the change in intracellular Ca²⁺ concentration.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration. Calibrate the signal using ionomycin and a Ca²⁺-free/EGTA solution to determine the minimum (R_min) and maximum (R_max) ratios for conversion to absolute Ca²⁺ concentrations.

Endo-lysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of TPC2 channel activity on isolated endo-lysosomes.

Materials:

-

Cells overexpressing TPC2

-

Vacuolin-1 to enlarge endo-lysosomes

-

Patch-clamp rig with a low-noise amplifier

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular (luminal) recording solutions

Procedure:

-

Enlargement of Endo-lysosomes: Treat cells with 1 µM vacuolin-1 for at least 2 hours to induce the formation of large endo-lysosomes suitable for patching.

-

Isolation of Endo-lysosomes:

-

Gently rupture the plasma membrane of a selected cell using a glass pipette.

-

Carefully aspirate an enlarged endo-lysosome with a fire-polished patch pipette.

-

-

Seal Formation: Achieve a high-resistance (GΩ) seal between the pipette tip and the lysosomal membrane.

-

Recording Configurations:

-

Whole-lysosome: Apply a brief pulse of suction to rupture the membrane patch, allowing for measurement of the total current across the lysosomal membrane.

-

Excised-patch: After seal formation, pull the pipette away from the cell to isolate a patch of the lysosomal membrane for single-channel recordings.

-

-

Data Acquisition: Record currents in response to voltage ramps or steps in the presence and absence of TPC2 modulators applied to the cytosolic face of the membrane.

[³²P]NAADP Radioligand Binding Assay

This assay quantifies the binding of NAADP to its receptors in membrane preparations.

Materials:

-

Cell or tissue homogenates enriched in endo-lysosomes

-

[³²P]NAADP (radiolabeled ligand)

-

Unlabeled NAADP (for competition assays)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Isolate a membrane fraction enriched in endo-lysosomes from cell or tissue homogenates through differential centrifugation.

-

Binding Reaction:

-

Incubate the membrane preparation with a low concentration of [³²P]NAADP (e.g., 0.2 nM) in the binding buffer.

-

For competition assays, include varying concentrations of unlabeled NAADP or other test compounds.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [³²P]NAADP from the unbound ligand.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the amount of bound [³²P]NAADP using a scintillation counter.

-

Data Analysis:

-

Saturation binding: Determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) by plotting the amount of bound radioligand against the concentration of free radioligand.

-

Competition binding: Determine the half-maximal inhibitory concentration (IC₅₀) of the unlabeled competitor and calculate its inhibitory constant (K_i).

-

Visualizing TPC2 Signaling Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions within the TPC2 signaling network and the logical flow of experimental procedures.

References

- 1. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tpc2-A1-P: A Synthetic Agonist Mimicking PI(3,5)P2 to Modulate Lysosomal Two-Pore Channel 2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tpc2-A1-P, a synthetic, membrane-permeable small molecule that acts as a functional mimic of the endogenous phosphoinositide, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This compound selectively activates the lysosomal cation channel, Two-Pore Channel 2 (TPC2), inducing a predominantly sodium-selective current. This guide details the molecular mechanism of this compound action, its effects on lysosomal function, and its therapeutic potential, particularly in the context of lysosomal storage diseases. We present a compilation of quantitative data from key experiments, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts targeting TPC2.

Introduction

Two-Pore Channels (TPCs) are a family of ion channels located on the membranes of endo-lysosomal organelles, where they play crucial roles in regulating intracellular trafficking, lysosomal pH, and Ca2+ homeostasis.[1] TPC2, a prominent member of this family, is a polymodal ion channel activated by distinct ligands, including nicotinic acid adenine dinucleotide phosphate (NAADP) and PI(3,5)P2.[2][3] Interestingly, the ion selectivity of TPC2 is agonist-dependent; activation by NAADP or its synthetic mimic, Tpc2-A1-N, results in a Ca2+-permeable state, while activation by PI(3,5)P2 leads to a predominantly Na+-selective current.[2][4]

The development of this compound, a lipophilic small molecule that mimics the action of PI(3,5)P2, has provided a valuable tool to dissect the physiological roles of the PI(3,5)P2-TPC2 signaling axis. This compound allows for the selective activation of the Na+-conducting state of TPC2 in intact cells, offering a unique opportunity to study its downstream effects and explore its therapeutic potential. This guide summarizes the current knowledge on this compound, focusing on its mechanism, experimental characterization, and potential applications.

Mechanism of Action

This compound activates TPC2 by binding to a site that overlaps with the binding site of its endogenous counterpart, PI(3,5)P2. Mutational analysis has identified a key residue, lysine 204 (K204), within the TPC2 channel that is essential for activation by both this compound and PI(3,5)P2. In contrast, this residue is not required for channel activation by Tpc2-A1-N, the NAADP mimic. This finding underscores the distinct molecular determinants for the activation of TPC2 by different agonists and solidifies the role of this compound as a specific mimic of PI(3,5)P2.

Signaling Pathway of TPC2 Activation by this compound

Caption: this compound binds to the PI(3,5)P2 binding site on TPC2, inducing a conformational change that favors Na+ influx into the cytosol, triggering downstream cellular responses.

Quantitative Data Summary

The following tables summarize key quantitative data from studies characterizing the activity of this compound.

Table 1: Potency of TPC2 Agonists

| Agonist | Target | Assay | EC50 | Reference |

| This compound | Human TPC2 (stably expressed in HEK293 cells) | Ca2+ influx | 10.5 µM | |

| This compound | Human TPC2 (endo-lysosomal patch clamp) | Na+ current | 0.6 µM | |

| Tpc2-A1-N | Human TPC2 (stably expressed in HEK293 cells) | Ca2+ influx | 7.8 µM | |

| Tpc2-A1-N | Human TPC2 (endo-lysosomal patch clamp) | Na+ current | 0.6 µM |

Table 2: Ion Selectivity of TPC2 Activated by Different Agonists

| Agonist | Permeability Ratio (PCa/PNa) | Ion Selectivity | Reference |

| This compound | 0.04 ± 0.01 | Na+ selective | |

| PI(3,5)P2 | ~0.08 | Na+ selective | |

| Tpc2-A1-N | ~0.65 | Ca2+ permeable | |

| NAADP | Not specified, but leads to Ca2+ release | Ca2+ permeable |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Intracellular Calcium Imaging

This protocol is used to measure changes in cytosolic Ca2+ concentration in response to TPC2 agonists.

Experimental Workflow:

Caption: Workflow for measuring intracellular calcium changes in response to TPC2 agonists.

Detailed Protocol:

-

Cell Culture and Transfection: Seed cells (e.g., HeLa or HEK293) on glass coverslips 24-48 hours before the experiment. If endogenous TPC2 levels are low, transiently transfect cells with a plasmid encoding human TPC2.

-

Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with the physiological salt solution to remove extracellular Fura-2 AM.

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition: Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. Record the ratio of fluorescence intensities (F340/F380) over time.

-

Agonist Application: After establishing a stable baseline, perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular Ca2+ concentration.

Endo-lysosomal Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the membranes of isolated endo-lysosomes.

Experimental Workflow:

Caption: Workflow for performing endo-lysosomal patch-clamp experiments to measure TPC2 currents.

Detailed Protocol:

-

Isolation of Endo-lysosomes: Culture cells (e.g., HEK293 overexpressing TPC2) and treat with vacuolin-1 to enlarge endo-lysosomes. Homogenize the cells and isolate the organelles by differential centrifugation.

-

Patch-Clamp Recording:

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ.

-

The pipette solution should contain the ions of interest (e.g., Na+ or Ca2+).

-

The bath solution mimics the cytosolic environment.

-

Establish a gigaohm seal on the membrane of an isolated, enlarged endo-lysosome.

-

Rupture the patch to achieve the whole-endolysosome configuration.

-

-

Data Acquisition: Apply voltage ramps (e.g., from -100 mV to +100 mV) and record the resulting currents using a patch-clamp amplifier and data acquisition software.

-

Agonist Application: Perfuse the bath with a solution containing this compound to activate TPC2 channels.

-

Data Analysis: Analyze the current-voltage relationships before and after agonist application to determine the ion selectivity and gating properties of the channel.

Therapeutic Potential in Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often leading to the accumulation of undigested macromolecules. Several studies have highlighted the therapeutic potential of activating TPC2 with this compound in various LSD models.

Activation of TPC2 by this compound has been shown to:

-

Promote Lysosomal Exocytosis: This process allows for the clearance of accumulated storage material from the cell.

-

Enhance Autophagy: Autophagy is a cellular recycling process that can help degrade and clear aggregated proteins and damaged organelles.

-

Rescue Cellular Phenotypes: Treatment with this compound has been shown to ameliorate cellular phenotypes, such as cholesterol and lactosylceramide accumulation, in fibroblast and iPSC-derived neuronal models of Niemann-Pick type C1, mucolipidosis type IV, and Batten disease.

These findings suggest that this compound and other PI(3,5)P2-mimetic TPC2 agonists represent a promising therapeutic strategy for a range of LSDs.

Logical Relationship of this compound in LSD Therapy

Caption: this compound addresses the accumulation of material in LSDs by activating TPC2, which in turn enhances lysosomal exocytosis and autophagy, leading to the clearance of stored substances and rescue of the cellular phenotype.

Conclusion

This compound has emerged as a critical pharmacological tool for probing the function of TPC2 in its PI(3,5)P2-activated, Na+-selective state. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the TPC2 signaling pathway. The demonstrated efficacy of this compound in cellular models of lysosomal storage diseases highlights the significant therapeutic potential of targeting this channel. Further investigation into the in vivo effects of this compound and the development of even more potent and selective analogs will be crucial for translating these promising preclinical findings into novel therapies for a range of debilitating diseases.

References

An In-depth Technical Guide on Tpc2-A1-P and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule Tpc2-A1-P and its role in the induction of autophagy. This compound is a valuable pharmacological tool for studying the function of the lysosomal two-pore channel 2 (TPC2) and its downstream signaling pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development efforts in this area.

Introduction to this compound and TPC2

Two-pore channel 2 (TPC2) is a voltage-gated ion channel primarily localized to the membranes of late endosomes and lysosomes. It plays a crucial role in regulating intracellular ion homeostasis, particularly of Ca²⁺ and Na⁺, and is implicated in a variety of cellular processes, including vesicle trafficking, lysosomal exocytosis, and autophagy.

This compound is a cell-permeable small molecule agonist of TPC2. It acts as a synthetic mimetic of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), an endogenous ligand of TPC2. By activating TPC2, this compound preferentially induces a Na⁺-selective current from the lysosome into the cytoplasm, with a lower permeability to Ca²⁺. This is in contrast to another TPC2 agonist, Tpc2-A1-N, which mimics the action of nicotinic acid adenine dinucleotide phosphate (NAADP) and induces a more Ca²⁺-permeable current. The differential ion selectivity of these agonists allows for the specific investigation of the downstream consequences of Na⁺ versus Ca²⁺ release from lysosomes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound on TPC2 and its downstream effects.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for TPC2 Activation (Ca²⁺ influx) | 10.5 µM | Cell line stably expressing TPC2L11A/L12A | [1] |

| EC₅₀ for TPC2 Activation (endo-lysosomal patch-clamp) | 0.6 µM | HEK293 cells expressing TPC2 | [2] |

Table 1: Potency of this compound in Activating TPC2. The half-maximal effective concentration (EC₅₀) varies depending on the experimental system and measurement technique.

| Ion Permeability Ratio (PCa/PNa) | Value | Experimental Condition | Reference |

| This compound-activated TPC2 | 0.04 ± 0.01 | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | [2] |

| Tpc2-A1-N-activated TPC2 | 0.65 ± 0.13 | Bi-ionic conditions (luminal Ca²⁺, cytosolic Na⁺) | [2] |

| PI(3,5)P₂-activated TPC2 | 0.08 ± 0.01 | Endo-lysosomal patch-clamp | [2] |

| NAADP-activated TPC2 | 0.73 ± 0.14 | Planar patch-clamp |

Table 2: Ion Selectivity of TPC2 Activated by Different Agonists. this compound induces a highly Na⁺-selective current, similar to the endogenous ligand PI(3,5)P₂.

| Effect | Observation | Cell Line | Reference |

| Lysosomal pH | No significant change | Macrophages | |

| Lysosomal Exocytosis | Promotes robust, time- and concentration-dependent exocytosis | Murine macrophages |

Table 3: Effects of this compound on Lysosomal Properties. Unlike Tpc2-A1-N, which causes lysosomal alkalinization, this compound does not significantly alter lysosomal pH.

This compound and the Induction of Autophagy

This compound has been shown to promote autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This process is crucial for maintaining cellular homeostasis and its dysregulation is associated with numerous diseases.

Signaling Pathways

The induction of autophagy by this compound is intricately linked to the regulation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and metabolism.

Figure 1: this compound Signaling Pathway to Autophagy. this compound activates TPC2, leading to Na⁺ efflux from the lysosome, which in turn inhibits mTORC1, thereby promoting autophagy initiation and TFEB nuclear translocation.

The precise mechanism by which lysosomal Na⁺ efflux leads to mTORC1 inhibition is an area of active investigation. It is hypothesized that the change in ion concentration or membrane potential at the lysosomal surface disrupts the assembly or activity of the mTORC1 complex.

Inhibition of mTORC1 has two major consequences for autophagy:

-

Initiation of Autophagosome Formation: mTORC1 normally suppresses the autophagy initiation complex (ULK1 complex). Its inhibition relieves this suppression, allowing for the formation of the phagophore, the precursor to the autophagosome.

-

Activation of TFEB: mTORC1 phosphorylates the transcription factor EB (TFEB), retaining it in the cytoplasm. When mTORC1 is inhibited, TFEB is dephosphorylated (potentially by calcineurin), allowing it to translocate to the nucleus. In the nucleus, TFEB promotes the expression of genes involved in autophagy and lysosomal biogenesis, further enhancing the autophagic process.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy.

Cell Culture and Treatment

-

Cell Lines: HeLa, HEK293, or other relevant cell lines expressing endogenous or overexpressed TPC2.

-

This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-30 µM) immediately before use.

-

Treatment: For autophagy induction studies, cells are typically treated with this compound for various time points (e.g., 2, 4, 6, 12, 24 hours). For starvation-mediated autophagy, cells are washed with phosphate-buffered saline (PBS) and incubated in a nutrient-deficient medium, such as Earle's Balanced Salt Solution (EBSS), in the presence or absence of this compound.

Monitoring Autophagic Flux by LC3-II Immunoblotting

This protocol measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy. To assess autophagic flux (the entire process of autophagy, including degradation), the experiment is performed in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1.

Figure 2: Workflow for LC3-II Immunoblotting. A standard workflow for assessing LC3-II levels as a marker of autophagy.

-

Materials:

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL detection reagent

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an ECL reagent.

-

Acquire images and perform densitometric analysis to quantify the LC3-II band intensity, normalized to a loading control (e.g., β-actin or GAPDH).

-

p62/SQSTM1 Degradation Assay

p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.

-

Procedure:

-

Follow the same procedure as for LC3-II immunoblotting (Section 4.2).

-

Use a primary antibody against p62/SQSTM1.

-

Quantify the p62 band intensity, normalized to a loading control. A decrease in the p62/loading control ratio in this compound treated cells compared to control cells indicates enhanced autophagic degradation.

-

Quantification of Autophagosomes by Fluorescence Microscopy

This method involves visualizing and counting the number of autophagosomes, which appear as puncta when cells are transfected with a fluorescently tagged LC3 (e.g., GFP-LC3).

Figure 3: Workflow for GFP-LC3 Puncta Quantification. A common method to visualize and quantify autophagosome formation.

-

Materials:

-

GFP-LC3 expression plasmid

-

Transfection reagent

-

4% paraformaldehyde in PBS

-

Mounting medium with DAPI

-

-

Procedure:

-

Seed cells on glass coverslips in a multi-well plate.

-

Transfect the cells with a GFP-LC3 expression plasmid.

-

After allowing for protein expression, treat the cells with this compound as described in Section 4.1.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in treated cells compared to controls indicates an induction of autophagy.

-

Endo-lysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the membrane of isolated endo-lysosomes.

-

Procedure Outline:

-

Enlargement of Endo-lysosomes: Treat cells with a reagent like vacuolin-1 to induce the swelling of late endosomes and lysosomes, making them large enough for patch-clamping.

-

Isolation of Enlarged Organelles: Mechanically rupture the plasma membrane and carefully aspirate the enlarged organelles using a micropipette.

-

Patch-Clamp Recording: Form a gigaseal between the patch pipette and the membrane of the isolated organelle. The whole-lysosome configuration can then be achieved to record the total current across the organellar membrane in response to the application of this compound.

-

Conclusion

This compound is a critical tool for dissecting the role of TPC2 in cellular physiology, particularly in the regulation of autophagy. Its ability to selectively activate a Na⁺-permeable state of TPC2 provides a unique opportunity to study the downstream signaling consequences of lysosomal Na⁺ efflux. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the TPC2-mTOR-autophagy axis in various disease contexts. Further research is warranted to fully elucidate the molecular link between TPC2-mediated ion flux and the regulation of mTORC1 and to identify specific quantitative markers of this compound-induced autophagy in different cellular models.

References

The Impact of TPC2-A1-P on Cellular Ion Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-Pore Channel 2 (TPC2) is a critical ion channel localized to the membranes of endosomes and lysosomes, where it plays a pivotal role in regulating intracellular trafficking, autophagy, and cellular signaling. The function of TPC2 is complex, featuring a remarkable ligand-dependent ion selectivity. This guide provides an in-depth technical overview of TPC2-A1-P, a synthetic, cell-permeable small molecule agonist that has been instrumental in dissecting the specific functions of TPC2. By mimicking the endogenous phosphoinositide PI(3,5)P₂, this compound selectively activates a sodium-permeable state of the channel, offering a powerful tool to study the downstream consequences of lysosomal sodium efflux on cellular ion homeostasis and related physiological processes. This document details the mechanism of action of this compound, its quantitative effects on lysosomal ion balance, its influence on downstream cellular pathways, and the experimental protocols used for its characterization.

Core Concept: Ligand-Dependent Ion Selectivity of TPC2

TPC2 is a unique ion channel in that its ion selectivity is not fixed but is determined by the activating ligand.[1] The channel is primarily regulated by two endogenous messengers: nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[2][3]

-

NAADP Activation: The NAADP signaling axis renders TPC2 permeable to Ca²⁺, leading to Ca²⁺ release from the lysosomal lumen into the cytosol.[4][5]

-

PI(3,5)P₂ Activation: In contrast, binding of PI(3,5)P₂ shifts the channel's preference to Na⁺, making TPC2 a Na⁺-selective channel.

This dual-ligand system allows TPC2 to mediate distinct ionic signatures in response to different cellular cues. To probe these separate pathways, two structurally distinct synthetic agonists were identified:

-

TPC2-A1-N: A NAADP mimetic that induces a Ca²⁺-permeable state.

-

This compound: A PI(3,5)P₂ mimetic that induces a Na⁺-selective state.

These small molecules have become invaluable for studying the specific downstream effects of lysosomal Ca²⁺ versus Na⁺ release.

Quantitative Impact of this compound on Cellular Ion Homeostasis

Activation of TPC2 by this compound primarily modulates the homeostasis of lysosomal sodium (Na⁺) and, to a lesser extent, calcium (Ca²⁺), while having no significant impact on lysosomal pH.

Sodium (Na⁺) Homeostasis

This compound is a potent activator of Na⁺ currents from endo-lysosomes. This efflux of Na⁺ into the cytoplasm is the primary ionic consequence of TPC2 activation by this agonist.

Calcium (Ca²⁺) Homeostasis

Compared to the robust Ca²⁺ signals evoked by TPC2-A1-N, this compound induces only weak and delayed Ca²⁺ signals on its own. Its main role in Ca²⁺ signaling appears to be synergistic; co-stimulation with TPC2-A1-N can lead to significantly enhanced and prolonged Ca²⁺ responses.

Proton (H⁺) Homeostasis and Lysosomal pH

A key distinguishing feature of this compound is its lack of effect on lysosomal pH. This is in stark contrast to TPC2-A1-N, which causes a TPC2-dependent alkalinization of the lysosomal lumen, likely through direct proton permeability. This property makes this compound a clean tool for studying the effects of Na⁺ release in isolation from pH changes.

Data Summary

The following tables summarize the key quantitative parameters associated with this compound activity.

Table 1: Ion Permeability and Efficacy of TPC2 Agonists

| Agonist | Mimics | Relative Permeability (PCa/PNa) | EC₅₀ (Na⁺ currents) | Effect on Lysosomal pH |

|---|---|---|---|---|

| This compound | PI(3,5)P₂ | 0.04 ± 0.01 | 0.6 µM | No significant effect |

| TPC2-A1-N | NAADP | 0.73 ± 0.14 | 0.6 µM | Alkalinization |

Table 2: Effects of this compound on Cellular Ion Signals

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Cytosolic Ca²⁺ Signal | This compound alone | Small and delayed Ca²⁺ signals. | |

| This compound + TPC2-A1-N | Synergistic and robust Ca²⁺ response. | ||

| Na⁺ Current | This compound alone | Elicits robust Na⁺ currents. |

| Lysosomal pH Change | this compound alone | No significant change in luminal pH. | |

Downstream Cellular Processes and Signaling Pathways

The this compound-induced Na⁺ efflux from lysosomes triggers several important downstream cellular processes, primarily related to membrane trafficking and degradation pathways.

Lysosomal Exocytosis

This compound has been shown to be a potent promoter of lysosomal exocytosis. This process, which involves the fusion of lysosomes with the plasma membrane to release their contents, is a crucial mechanism for cellular clearance. The activation of TPC2 by this compound can help clear accumulated materials from lysosomes, a mechanism that has shown therapeutic potential in models of lysosomal storage disorders.

Autophagy

The role of TPC2 in autophagy is multifaceted. While activation of the NAADP/Ca²⁺ axis can inhibit autophagosome-lysosome fusion, activation of the PI(3,5)P₂/Na⁺ axis with this compound appears to promote autophagic flux, particularly under cellular stress conditions. This suggests that this compound can enhance the clearance of cellular debris through the autophagy pathway.

Rescue of Trafficking in Disease Models

The ability of this compound to promote clearance mechanisms has been leveraged in preclinical models of several lysosomal storage diseases, including Mucolipidosis Type IV (MLIV) and Niemann-Pick Type C1 (NPC1). Treatment with this compound was shown to reduce the accumulation of cholesterol and other lipids, highlighting the importance of TPC2-mediated Na⁺ signaling in maintaining proper endo-lysosomal trafficking.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for inhibition of the lysosomal two-pore channel TPC2 by a small molecule antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

An In-depth Technical Guide on the Physiological Effects of Tpc2-A1-P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Tpc2-A1-P, a synthetic agonist of the Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel located on endo-lysosomal membranes, implicated in a variety of cellular processes and disease states. This compound has emerged as a valuable tool for dissecting the nuanced roles of TPC2 by selectively activating the channel in a manner that mimics the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).

Core Physiological Effects of this compound

This compound primarily functions by inducing a conformational change in the TPC2 channel that favors the permeation of sodium ions (Na⁺) over calcium ions (Ca²⁺)[1]. This selective activation has profound implications for lysosomal function, cellular signaling, and the potential for therapeutic intervention in various diseases.

Ion Selectivity and Channel Gating:

Activation of TPC2 by this compound results in a predominantly Na⁺-selective current[1][2]. This contrasts with the effects of the related compound Tpc2-A1-N, which mimics nicotinic acid adenine dinucleotide phosphate (NAADP) and promotes a Ca²⁺-permeable state[1][2]. The ability of TPC2 to switch its ion selectivity in response to different agonists is a unique characteristic among ion channels, positioning it as a key integrator of distinct cellular signals.

Lysosomal Function:

This compound has been demonstrated to strongly promote lysosomal exocytosis, a process by which lysosomes fuse with the plasma membrane to release their contents. This mechanism is crucial for clearing accumulated waste products from cells and has shown potential for rescuing cellular phenotypes in lysosomal storage diseases (LSDs). Furthermore, this compound can enhance autophagy, particularly under conditions of cellular stress, aiding in the degradation of aggregated proteins and damaged organelles.

Therapeutic Potential in Lysosomal Storage Diseases:

The ability of this compound to enhance lysosomal exocytosis and autophagy has made it a promising candidate for therapeutic development in various LSDs, including Mucolipidosis type IV (MLIV), Niemann-Pick type C1 (NPC1), and Batten disease. In cellular and animal models of these diseases, this compound has been shown to reduce the accumulation of cholesterol and other stored materials, and to improve motor function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on TPC2 channel activity.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for Ca²⁺ signals | 10.5 µM | HEK293 cells stably expressing TPC2L11A/L12A | |

| EC₅₀ for Na⁺ currents | 0.6 µM | Endo-lysosomes from HEK293 cells expressing hTPC2 | |

| Ca²⁺/Na⁺ Permeability Ratio (PCa/PNa) | 0.04 ± 0.01 | Endo-lysosomes from TPC2-expressing cells |

Experimental Protocols

Detailed methodologies for key experiments investigating the effects of this compound are outlined below.

1. Ratiometric Intracellular Ca²⁺ Imaging:

-

Cell Culture and Transfection: HeLa or HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For experiments involving specific TPC2 variants, cells are transiently transfected with plasmids encoding the desired constructs (e.g., plasma membrane-targeted human TPC2) using standard transfection reagents.

-

Fluorescent Dye Loading: Cells are loaded with the ratiometric Ca²⁺ indicator Fura-2 AM (typically 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.

-

Imaging: Cells are imaged using an inverted fluorescence microscope equipped with a ratiometric imaging system. Excitation wavelengths of 340 nm and 380 nm are used, and the emission is collected at 510 nm.

-

Experimental Procedure: A baseline fluorescence ratio is recorded. Cells are then stimulated with this compound (typically 10-30 µM) in either a Ca²⁺-containing or a nominally Ca²⁺-free medium. The change in the Fura-2 fluorescence ratio (340/380) is monitored over time to determine the change in intracellular Ca²⁺ concentration.

2. Endo-lysosomal Patch-Clamp Electrophysiology:

-

Cell Culture and Lysosome Enlargement: HEK293 cells expressing the TPC2 channel of interest are treated with vacuolin-1 (1 µM) for 2-4 hours to induce the enlargement of endo-lysosomes, making them amenable to patch-clamping.

-

Lysosome Isolation: Enlarged endo-lysosomes are isolated from the cells using a gentle homogenization protocol.

-

Patch-Clamp Recording: The whole-lysosome patch-clamp configuration is used. The bath solution (cytosolic side) and the pipette solution (luminal side) are composed of specific ionic compositions to isolate the currents of interest (e.g., Na⁺ or Ca²⁺).

-

Experimental Procedure: A holding potential is applied, and current-voltage (I-V) relationships are determined using voltage ramps. This compound (typically 10 µM) is applied to the bath solution to activate TPC2 channels, and the resulting currents are recorded. The reversal potential (Erev) is measured to determine the relative permeability of the channel to different ions.

3. Lysosomal Exocytosis Assay (LAMP1 Translocation):

-

Cell Culture: Murine alveolar macrophages (wild-type and TPC2 knockout) are used.

-

Experimental Procedure: Cells are treated with either DMSO (vehicle control), this compound (30 µM), or a positive control such as ionomycin. The translocation of the lysosomal-associated membrane protein 1 (LAMP1) to the cell surface, a marker of lysosomal exocytosis, is measured.

-

Analysis: The amount of surface LAMP1 is quantified using immunofluorescence staining and microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways influenced by this compound and a typical experimental workflow for its investigation.

Caption: TPC2 signaling pathways activated by this compound and other ligands.

Caption: A typical experimental workflow for investigating this compound effects.

References

Methodological & Application

Tpc2-A1-P: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tpc2-A1-P is a potent, membrane-permeable agonist of the two-pore channel 2 (TPC2), a critical ion channel localized to the endo-lysosomal system.[1] By mimicking the physiological actions of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), this compound provides a powerful tool for investigating the diverse cellular functions of TPC2, including its roles in ion homeostasis, membrane trafficking, and signal transduction.[1] These application notes provide detailed protocols for the use of this compound in cell culture to study TPC2-mediated physiological and potential pathophysiological effects.

Mechanism of Action

Two-pore channels (TPCs) are members of the voltage-gated ion channel superfamily and are key regulators of endo-lysosomal trafficking. TPC2, specifically, is known for its agonist-dependent ion selectivity. This compound activates TPC2, leading to the mobilization of ions across the endo-lysosomal membrane. Notably, the ion selectivity of TPC2 is not fixed; activation by this compound, which mimics PI(3,5)P2, results in a lower relative Ca2+ permeability compared to activation by agonists like TPC2-A1-N that mimic NAADP.[2] This differential ion permeability allows for the targeted investigation of specific TPC2-mediated downstream signaling pathways.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various cell-based assays.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 10.5 µM | HeLa cells stably expressing TPC2 L11A/L12A | Ca2+ Mobilization | [1] |

| EC50 | 0.6 µM | HEK293 cells expressing TPC2 | Endo-lysosomal Patch-Clamp | [2] |

| Working Concentration | 10 - 30 µM | HeLa cells expressing TPC2 | Ca2+ Signaling | |

| Working Concentration | 10 µM | Cell line stably expressing TPC2 L11A/L12A | Ca2+ Signaling |

Experimental Protocols

Cell Culture

This protocol provides general guidelines for the culture of cell lines commonly used in TPC2 research. Specific cell lines may have unique requirements.

Materials:

-

HeLa, HEK293, or other suitable host cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture flasks or plates

Protocol:

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

-

For experiments, seed cells onto appropriate culture plates (e.g., 96-well plates for Ca2+ assays, coverslips for imaging).

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

For experiments, dilute the stock solution to the desired final concentration in the appropriate assay buffer. Note: The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.

Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium changes upon this compound stimulation.

Materials:

-

Cells expressing TPC2 seeded in a 96-well black, clear-bottom plate

-

Fluo-4 AM or other suitable Ca2+ indicator dye

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Fluorescence plate reader

Protocol:

-

Seed cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Remove the culture medium and wash the cells once with HBSS.

-

Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Measure the baseline fluorescence for a short period.

-

Add this compound at the desired concentration (e.g., 10-30 µM) and continue to monitor fluorescence.

-

As a positive control, ionomycin can be added at the end of the experiment to determine the maximum Ca2+ response.

-

Analyze the data by calculating the change in fluorescence intensity over time.

Lysosomal Exocytosis Assay

This protocol details a method to assess lysosomal exocytosis by measuring the cell surface expression of the lysosomal-associated membrane protein 1 (LAMP1).

Materials:

-

Murine macrophages or other suitable cell type

-

This compound

-

Primary antibody against an extracellular epitope of LAMP1

-

Fluorescently labeled secondary antibody

-

Flow cytometer or fluorescence microscope

Protocol:

-

Culture cells in appropriate plates.

-

Treat cells with this compound at various concentrations and for different time points.

-

After treatment, wash the cells with cold PBS.

-

For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution.

-

Incubate the cells with the primary anti-LAMP1 antibody on ice for 1 hour.

-

Wash the cells three times with cold PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody on ice for 30-60 minutes in the dark.

-

Wash the cells three times with cold PBS.

-

Analyze the cells by flow cytometry or visualize them using a fluorescence microscope.

Below is a diagram illustrating the experimental workflow for the Lysosomal Exocytosis Assay.

Caption: Workflow for the Lysosomal Exocytosis Assay.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low response to this compound | Low or no expression of TPC2 in the cell line. | Use a cell line known to endogenously express TPC2 or a stably transfected cell line. |

| Inactive compound. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. | |

| Suboptimal assay conditions. | Optimize agonist concentration, incubation time, and cell density. | |

| High background signal | Autofluorescence of the compound or cells. | Include a no-dye control and a vehicle-only control. |

| Cell death. | Check cell viability. Use a lower concentration of this compound or a shorter incubation time. |

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References